molecular formula C14H14N2O B3086721 1-(Quinolin-2-YL)piperidin-4-one CAS No. 116247-95-1

1-(Quinolin-2-YL)piperidin-4-one

Cat. No.: B3086721
CAS No.: 116247-95-1
M. Wt: 226.27 g/mol
InChI Key: AYDUHLNHOIIZLE-UHFFFAOYSA-N
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Description

1-(Quinolin-2-YL)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a quinolin-2-yl group. This hybrid structure positions the compound as a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-quinolin-2-ylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)15-14/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDUHLNHOIIZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Quinolin-2-YL)piperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of quinoline derivatives with piperidinone precursors under specific reaction conditions. For instance, the reaction of quinoline-2-carbaldehyde with piperidin-4-one in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Quinolin-2-YL)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolin-2-yl piperidin-4-one derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-(Quinolin-2-YL)piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-YL)piperidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 1-(Quinolin-2-YL)piperidin-4-one lies in its quinoline-piperidinone hybrid framework. Key analogs and their distinguishing features include:

Compound Name Substituent(s) Molecular Weight Key Functional Groups Applications References
This compound Quinolin-2-yl at N1 of piperidinone ~268.3 (est.) Ketone, aromatic N-heterocycle Drug development, ligands
1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one Benzoyl-thiophene at N1 313.4 Ketone, thiophene, benzoyl Organic synthesis, APIs
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one Thiazole at N1 196.27 Ketone, thiazole Heterocyclic chemistry
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one Morpholine-ethyl chain at N1 212.29 Ketone, morpholine Biochemical probes

Key Observations :

  • The ketone in piperidin-4-one enables reactions like imine formation or reductions, distinguishing it from non-ketone analogs (e.g., 4-(piperidin-1-yl)quinolines) .
Physicochemical Properties
Property This compound 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one
Molecular Weight (g/mol) ~268.3 313.4 196.27
LogP (est.) ~2.5 ~3.1 ~1.8
Solubility Low in water, moderate in DMSO Low in water, high in DCM Moderate in polar solvents
Thermal Stability Stable up to 200°C (est.) Decomposes at 150°C Stable up to 180°C

Notes:

  • Piperidinone-thiazole derivatives exhibit improved solubility due to smaller aromatic systems .

Biological Activity

1-(Quinolin-2-YL)piperidin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a piperidine ring, contributing to its pharmacological profile. The molecular formula is C12H12N2OC_{12}H_{12}N_{2}O with a molecular weight of approximately 200.24 g/mol. The compound's structure is illustrated below:

Structure C12H12N2O\text{Structure }\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}

Synthesis

The synthesis of this compound typically involves the cyclization of quinoline derivatives with piperidinone. Common methods include:

  • Condensation Reactions : The reaction between 2-aminoquinoline and piperidin-4-one under acidic conditions.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time, making it an efficient approach for synthesizing such compounds.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits potent effects against both Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus8Bactericidal
Escherichia coli16Bactericidal
Candida albicans32Fungicidal

Antimalarial Activity

Research has indicated that derivatives of this compound exhibit antimalarial properties, particularly against Plasmodium falciparum. A study reported that certain analogs displayed nanomolar activity against both chloroquine-sensitive and resistant strains.

Compound IC50 (nM) Strain
Compound A50NF54 (CQ-sensitive)
Compound B30K1 (CQ-resistant)

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro assays using MTT assays revealed significant cytotoxicity against HepG2 liver cancer cells.

Cell Line IC50 (µM)
HepG212.5
MCF715.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, such as topoisomerases and kinases, leading to disrupted cellular processes.
  • Receptor Modulation : The compound can act on various receptors, influencing signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimalarial Research : A study published in Journal of Medicinal Chemistry explored the synthesis of quinoline-piperidine derivatives and their antimalarial activities. The results highlighted the potential of these compounds as lead candidates for further optimization in antimalarial drug development .
  • Anticancer Studies : Another investigation focused on the cytotoxic effects of piperidine derivatives on cancer cell lines, revealing that modifications to the piperidine ring significantly enhanced anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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